molecular formula C22H17N3O2S B5769425 N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide CAS No. 325805-97-8

N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide

Cat. No.: B5769425
CAS No.: 325805-97-8
M. Wt: 387.5 g/mol
InChI Key: XONJEPYGVLCWEQ-UHFFFAOYSA-N
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Description

N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide is a complex organic compound with a molecular formula of C22H17N3O2S and a molecular weight of 387.454 g/mol . This compound is characterized by the presence of a thiazole ring, an aniline moiety, and a benzamide group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Attachment of the Aniline Moiety: The aniline derivative is introduced through a nucleophilic aromatic substitution reaction, where the thiazole ring reacts with a halogenated aniline compound.

    Formation of the Benzamide Group: The final step involves the acylation of the aniline-thiazole intermediate with benzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the aniline moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, sulfonation using sulfur trioxide, and halogenation using halogens like chlorine or bromine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide
  • N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]thiourea

Uniqueness

N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring and benzamide moiety provide a versatile scaffold for further functionalization and optimization in various applications.

Properties

IUPAC Name

N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S/c26-19-8-4-7-18(13-19)24-22-25-20(14-28-22)15-9-11-17(12-10-15)23-21(27)16-5-2-1-3-6-16/h1-14,26H,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONJEPYGVLCWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904001
Record name N-{4-[2-(3-Hydroxyanilino)-1,3-thiazol-4-yl]phenyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325805-97-8
Record name N-{4-[2-(3-Hydroxyanilino)-1,3-thiazol-4-yl]phenyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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